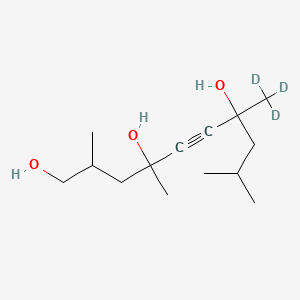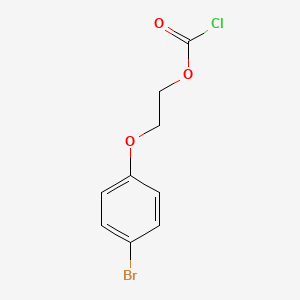
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol, also known as 7-methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol or simply 7-methyl-triol, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a highly reactive compound that can be used in a variety of laboratory experiments, including synthesis and biochemical research, and has been studied extensively in recent years.
Scientific Research Applications
7-methyl-triol has been studied extensively in recent years and has been found to have a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, such as peptides and nucleosides, and can be used to study enzyme kinetics and other biochemical processes. It has also been used to study the effects of various drugs on the body, as well as to study the effects of different environmental conditions on biochemical reactions.
Mechanism of Action
7-methyl-triol is a highly reactive compound that can react with a variety of molecules. It has been found to react with nucleophiles, such as amines, thiols, and hydroxyls, as well as electrophiles, such as aldehydes and ketones. The reaction is believed to occur via a nucleophilic addition-elimination reaction, in which the nucleophile attacks the electrophile, forming an intermediate. The intermediate then undergoes an elimination reaction, releasing the product.
Biochemical and Physiological Effects
7-methyl-triol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and acetylcholinesterase, and has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the body’s immune system, as well as on the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
7-methyl-triol is a highly reactive compound that can be used in a variety of laboratory experiments. It has a number of advantages, such as its high reactivity and its relatively low cost. However, it also has a number of limitations, such as its potential to react with other molecules and its potential to be toxic. It is important to take these potential limitations into account when using 7-methyl-triol in laboratory experiments.
Future Directions
7-methyl-triol has a wide range of potential applications in the scientific research field and is a highly reactive compound that can be used in a variety of laboratory experiments. There are a number of potential future directions for research involving 7-methyl-triol, including further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential to be used in the synthesis of new compounds. Additionally, further research into the reaction mechanism of 7-methyl-triol and its potential toxicity is needed in order to better understand and utilize this compound.
Synthesis Methods
7-methyl-triol is a highly reactive compound that can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-4-methylpent-3-ene-1,4,7-triol with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is exothermic and can be catalyzed by various catalysts, such as tetrabutylammonium bromide or sodium bicarbonate. The reaction yields 7-methyl-triol in high yields and is relatively simple to perform.
properties
IUPAC Name |
2,4,9-trimethyl-7-(trideuteriomethyl)dec-5-yne-1,4,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3/i4D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXYUHWHUZSBY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(C)C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)




![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)